Trisflavaspidic acid

Beschreibung

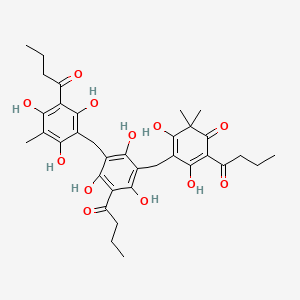

Structure

3D Structure

Eigenschaften

CAS-Nummer |

36253-23-3 |

|---|---|

Molekularformel |

C35H42O12 |

Molekulargewicht |

654.7 g/mol |

IUPAC-Name |

2-butanoyl-4-[[3-butanoyl-5-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C35H42O12/c1-7-10-20(36)23-27(40)15(4)26(39)16(29(23)42)13-17-28(41)18(31(44)24(30(17)43)21(37)11-8-2)14-19-32(45)25(22(38)12-9-3)34(47)35(5,6)33(19)46/h39-46H,7-14H2,1-6H3 |

InChI-Schlüssel |

YAWQELJXNKRLJI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)CC3=C(C(C(=O)C(=C3O)C(=O)CCC)(C)C)O)O)O)C)O |

Herkunft des Produkts |

United States |

Isolation and Advanced Characterization Methodologies

Extraction and Chromatographic Separation Techniques for Trimeric Phloroglucinols

The initial step in isolating Trisflavaspidic acid and other trimeric phloroglucinols involves extraction from the plant matrix, typically the dried and powdered rhizomes of Dryopteris species. researchgate.netcjnmcpu.com This is commonly achieved using organic solvents like methanol (B129727) or ethanol, which are effective for extracting polyphenolic compounds. nih.govcjnmcpu.comnih.gov Some protocols may involve an initial reflux with water, followed by sequential partitioning with solvents of increasing polarity, such as dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol, to create fractions enriched with specific classes of compounds. semanticscholar.org The phloroglucinol-rich fractions, often the dichloromethane or ethyl acetate fractions, are then subjected to further purification. semanticscholar.org

A variety of chromatographic techniques are employed to separate the complex mixture of phloroglucinols:

Macroporous Adsorption Resin: Crude extracts are often first purified using macroporous adsorption resins, such as DM-130. researchgate.net This step effectively enriches the total phloroglucinols by removing unwanted substances. The process involves adsorbing the compounds onto the resin and then eluting them with a solvent, such as 80% ethanol, leading to a significant increase in purity. researchgate.net

Column Chromatography (CC): This is a fundamental technique for the separation of phloroglucinols. Common stationary phases include:

Silica Gel: Used for separating compounds based on polarity. semanticscholar.orgresearchgate.net

Sephadex LH-20: This resin is particularly effective for separating polyphenolic compounds based on size and polarity, and it is widely used in the purification of phloroglucinols. nih.govresearchgate.net

Reversed-Phase (RP-18) Silica Gel: This material separates compounds based on hydrophobicity and is often used in the final stages of purification. researchgate.net

High-Performance Liquid Chromatography (HPLC): Both analytical and semi-preparative HPLC are crucial for the final purification of trimeric phloroglucinols and for separating closely related homologues. researchgate.net Reversed-phase columns (e.g., C18) are typically used for this purpose. frontiersin.org

Comprehensive Spectroscopic Elucidation Methods

Once a pure compound is isolated, its chemical structure is determined using a combination of modern spectroscopic methods. nih.gov

NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex natural products like Trisflavaspidic acid. researchgate.net Both one-dimensional (1D) (¹H and ¹³C NMR) and two-dimensional (2D) (e.g., HMBC, HSQC) experiments are necessary to assign all proton and carbon signals and to establish the connectivity between the three phloroglucinol (B13840) rings and their acyl side chains. nih.govresearchgate.net

The ¹H-NMR spectrum shows characteristic signals for the methylene (B1212753) protons of the bridges connecting the aromatic rings (typically around δ 3.5-3.8 ppm). researchgate.netnih.gov The ¹³C-NMR spectrum confirms the trimeric phloroglucinol skeleton and the nature of the acyl side chains (e.g., butyryl). researchgate.netresearchgate.net

Table 1: ¹H and ¹³C-NMR Spectroscopic Data for Trisflavaspidic acid ABB in CDCl₃ researchgate.net

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Ring A | ||

| 1 | 188.0 | |

| 2 | 108.2 | |

| 3 | 196.4 | |

| 4 | 111.1 | |

| 5 | 172.6 | |

| 6 | 111.1 | |

| 7 | 17.9 | 3.52 (s) |

| 8 | 206.5 | |

| 9 | 45.8 | 2.74 (t, 7.4) |

| 10 | 17.8 | 1.62 (m) |

| 11 | 13.7 | 0.89 (t, 7.4) |

| Ring B | ||

| 12 | 104.9 | |

| 13 | 158.9 | |

| 14 | 105.7 | |

| 15 | 160.5 | |

| 16 | 108.5 | |

| 17 | 160.7 | |

| 18 | 205.9 | |

| 19 | 45.9 | 2.87 (t, 7.4) |

| 20 | 17.9 | 1.66 (m) |

| 21 | 13.8 | 0.93 (t, 7.4) |

| 22 | 17.1 | 3.80 (s) |

| Ring C | ||

| 23 | 106.7 | |

| 24 | 159.6 | |

| 25 | 104.4 | |

| 26 | 158.6 | |

| 27 | 93.9 | |

| 28 | 158.6 | |

| 29 | 8.0 | 2.05 (s) |

| 30 | 205.9 | |

| 31 | 45.9 | 2.87 (t, 7.4) |

| 32 | 17.9 | 1.66 (m) |

| 33 | 13.8 | 0.93 (t, 7.4) |

Data adapted from a study on phloroglucinols from Dryopteris crassirhizoma. researchgate.net

Mass spectrometry is used to determine the molecular weight and elemental composition of Trisflavaspidic acid. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement, allowing for the determination of the molecular formula, C₃₅H₄₂O₁₂. nih.govnih.gov

Fragmentation analysis within the mass spectrometer (MS/MS) provides crucial information about the compound's structure. frontiersin.org The observed fragments can confirm the presence and location of the different acyl groups (e.g., butyryl) attached to the phloroglucinol rings. researchgate.net

Table 2: Key Mass Spectrometry Data for Trisflavaspidic acid

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₂O₁₂ | nih.gov |

| Molecular Weight | 654.7 g/mol | nih.gov |

| Monoisotopic Mass | 654.26762677 Da | nih.gov |

| Key ESI-MS Fragments (m/z) | 403, 207, 195 | researchgate.net |

UV and IR spectroscopy provide complementary information about the functional groups present in the molecule.

UV-Visible Spectroscopy: The UV spectrum of phloroglucinol derivatives typically shows absorption maxima that are characteristic of their phenolic nature. For related trimeric phloroglucinols, characteristic UV absorptions have been noted at approximately 242 nm and 286 nm. nih.gov

Infrared Spectroscopy: The IR spectrum reveals the presence of key functional groups. For Trisflavaspidic acid and its analogues, strong absorption bands are observed for hydroxyl (-OH) groups (around 3200-3400 cm⁻¹) and carbonyl (C=O) groups from the acyl side chains and ketone functionalities (around 1610-1640 cm⁻¹). researchgate.netnih.gov

Purity Assessment and Homologue Differentiation

Ensuring the purity of an isolated sample is critical for any subsequent analysis. Thin-Layer Chromatography (TLC) is a quick method used to monitor the progress of purification and assess the purity of fractions. frontiersin.org HPLC is the definitive method for confirming the purity of the final compound, with a pure sample appearing as a single, sharp peak under various conditions. mdpi.com

The genus Dryopteris produces a variety of structurally similar phloroglucinol homologues. For instance, Trisflavaspidic acid ABB is often isolated alongside compounds like Nortrisflavaspidic acid ABB and Trisflavaspidic acid BBB. nih.gov Differentiation between these homologues is achieved by careful comparison of their spectroscopic data:

Mass Spectrometry: Homologues differ in their molecular weight. For example, Nortrisflavaspidic acid ABB lacks a methyl group compared to Trisflavaspidic acid ABB, resulting in a different molecular formula and mass. nih.gov

NMR Spectroscopy: The ¹H and ¹³C-NMR spectra provide definitive proof of structural differences. The absence or presence of a signal for a methyl group, or differences in the signals for the acyl side chains (e.g., acetyl vs. butyryl vs. propionyl), allows for unambiguous identification and differentiation of each homologue. researchgate.net

Biosynthesis and Biogenetic Pathways

Polyketide Pathway: Core Precursors and Assembly

The foundation of trisflavaspidic acid is the acylphloroglucinol monomer, which is assembled by a Type III polyketide synthase (PKS). These enzymes are homologous to chalcone synthases (CHS) involved in flavonoid biosynthesis cellmolbiol.orgwikipedia.org. The biosynthesis of the acylphloroglucinol core is proposed to proceed through the condensation of a starter molecule with several extender units researchgate.net.

Core Precursors:

Starter Unit: The specific starter unit for the acyl side chain determines the type of acylphloroglucinol produced. For the butyrylphloroglucinol moieties found in trisflavaspidic acid, the presumed starter unit is butyryl-CoA .

Extender Units: The aromatic phloroglucinol (B13840) ring is constructed using three molecules of malonyl-CoA as extender units illinois.edunih.gov.

The assembly process, catalyzed by a putative acylphloroglucinol synthase (a CHS-like enzyme), involves a series of decarboxylative Claisen condensations. One molecule of butyryl-CoA is condensed with three molecules of malonyl-CoA. This series of reactions elongates the polyketide chain. Following the final condensation, the linear polyketide intermediate undergoes an intramolecular C-alkylation (a Dieckmann-like cyclization) to form the aromatic phloroglucinol ring researchgate.net. Subsequent enzymatic modifications, such as C-methylation, utilize S-adenosyl methionine (SAM) as a methyl group donor to produce the final monomeric precursor of trisflavaspidic acid, likely a derivative of flavaspidic acid.

| Component | Precursor Molecule | Function |

| Acyl Side Chain | Butyryl-CoA | Starter unit for polyketide synthesis |

| Aromatic Ring | Malonyl-CoA (x3) | Extender units for ring formation |

| Methyl Groups | S-adenosyl methionine (SAM) | Methyl donor for ring methylation |

Proposed Enzymatic Mechanisms in Trimeric Acylphloroglucinol Formation

Trisflavaspidic acid is characterized by three acylphloroglucinol units linked together by two methylene (B1212753) bridges scribd.com. The precise enzymatic mechanism for this trimerization has not been fully elucidated in Dryopteris. However, based on the structure, a plausible enzymatic pathway can be proposed.

The formation of the methylene bridges likely involves an enzyme capable of catalyzing the condensation of the electron-rich phloroglucinol rings with a one-carbon donor. This process is hypothesized to occur in a stepwise manner:

Dimerization: First, two acylphloroglucinol monomers are linked by a methylene bridge. This reaction could be catalyzed by an enzyme such as a formaldehyde transferase or a related methyltransferase that utilizes a C1 donor like formaldehyde or a derivative. The enzyme would facilitate an electrophilic attack on the aromatic rings of two separate monomer units, resulting in a dimeric structure.

Trimerization: Subsequently, the newly formed dimer reacts with a third monomer unit in a similar enzymatic condensation reaction to form the final trimeric structure of trisflavaspidic acid.

This proposed mechanism requires specific enzymes that can orient the monomeric and dimeric substrates to ensure the correct regiochemistry of the methylene bridge linkages. The existence of a diverse array of dimeric, trimeric, and tetrameric phloroglucinols in Dryopteris species strongly suggests the presence of a suite of specialized enzymes dedicated to their assembly scribd.com.

Gene Cluster Identification and Biosynthetic Regulation

In many microorganisms and plants, the genes encoding the enzymes for a specific secondary metabolite pathway are organized into a biosynthetic gene cluster (BGC) wikipedia.orgplos.org. This co-localization facilitates the coordinated regulation of the pathway.

While a specific gene cluster for trisflavaspidic acid has not yet been identified in Dryopteris, evidence from related systems allows for informed speculation. In bacteria like Pseudomonas fluorescens, the biosynthesis of the simple phloroglucinol derivative, 2,4-diacetylphloroglucinol, is governed by the well-characterized phl gene cluster nih.govnih.gov. This cluster contains the gene phlD, which encodes a Type III PKS responsible for synthesizing the phloroglucinol core from three molecules of malonyl-CoA illinois.edunih.gov.

It is highly probable that a homologous gene cluster exists in Dryopteris. Transcriptome analyses of ferns, including Dryopteris fragrans, have successfully identified genes for key enzymes in other secondary metabolite pathways, such as chalcone synthase (DfCHS) for flavonoids and farnesyl diphosphate synthase for terpenoids cellmolbiol.orgnih.gov. The identification of a CHS gene is particularly relevant, as acylphloroglucinol synthases are mechanistically and evolutionarily related to CHS wikipedia.orgfrontiersin.orgnih.gov.

Biosynthetic Regulation:

The production of these compounds in ferns is likely under tight regulatory control, influenced by developmental and environmental cues. Studies on Dryopteris fragrans have shown that the expression of the DfCHS gene is regulated by factors such as temperature and UV radiation cellmolbiol.org. This suggests that the biosynthesis of phloroglucinols, including trisflavaspidic acid, may be part of the fern's chemical defense system, with production being upregulated in response to biotic or abiotic stress. The regulation would occur at the transcriptional level, with specific transcription factors activating the expression of the entire gene cluster in response to these stimuli.

| Gene/Cluster (Hypothetical in Dryopteris) | Encoded Enzyme/Function | Homologous System |

| Acylphloroglucinol Synthase (PKS Type III) | Catalyzes condensation of CoA esters | phlD in Pseudomonas / CHS in plants cellmolbiol.orgillinois.edu |

| Methyltransferase(s) | Adds methyl groups to the aromatic ring | Various plant secondary metabolism pathways |

| Dimerizing/Trimerizing Enzyme(s) | Catalyzes formation of methylene bridges | Proposed, specific enzyme unknown |

| Regulatory Genes (e.g., Transcription Factors) | Control the expression of the gene cluster | Common in fungal and plant BGCs plos.org |

Chemical Synthesis and Analog Development

Synthetic Strategies for Acylphloroglucinol Monomers

The synthesis of the acylphloroglucinol monomers that constitute the building blocks of trisflavaspidic acid is a critical first step. These monomers are typically derivatives of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) bearing an acyl group. A common and powerful method for the acylation of the electron-rich phloroglucinol ring is the Friedel-Crafts acylation . This reaction involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acylating agent, such as an acyl halide or anhydride, in the presence of a Lewis acid catalyst.

Key considerations in the synthesis of these monomers include controlling the regioselectivity of the acylation to achieve the desired substitution pattern. The inherent reactivity of the phloroglucinol nucleus can lead to multiple acylations, and therefore, careful optimization of reaction conditions, including the choice of solvent, temperature, and stoichiometry of reactants, is essential.

Alternative strategies for the synthesis of acylphloroglucinol monomers may involve:

Hoesch reaction: This reaction utilizes a nitrile as the acylating agent and gaseous hydrogen chloride as the catalyst. It is particularly useful for the synthesis of hydroxyaryl ketones.

Fries rearrangement: This method involves the rearrangement of a phenyl ester to a hydroxyaryl ketone, typically catalyzed by a Lewis acid.

The specific acyl chains required for the monomeric units of trisflavaspidic acid would be introduced using these established synthetic methodologies, starting from commercially available phloroglucinol or its derivatives.

Total Synthesis Approaches to Dimeric and Trimeric Scaffolds

The construction of the dimeric and ultimately the trimeric scaffold of trisflavaspidic acid from the monomeric acylphloroglucinol units represents the most complex phase of the synthesis. These approaches often draw inspiration from the proposed biosynthetic pathways of these natural products, a strategy known as biomimetic synthesis .

The linkages between the phloroglucinol units in trisflavaspidic acid are methylene (B1212753) bridges. The formation of these bridges can be achieved through various synthetic transformations. One common approach involves the condensation of an acylphloroglucinol with an aldehyde, typically formaldehyde or a functionalized equivalent, under acidic or basic conditions.

Recent advances in the synthesis of related trimeric phloroglucinols have highlighted the use of oxidative coupling reactions. These methods can generate the necessary carbon-carbon bonds between the monomeric units. For instance, the coupling of two acylphloroglucinol monomers can lead to a dimeric intermediate, which can then be further elaborated to the trimeric structure.

A plausible synthetic strategy for a trimeric scaffold like that of trisflavaspidic acid could involve a stepwise approach:

Synthesis of a Dimeric Intermediate: Two acylphloroglucinol monomers are coupled to form a dimeric structure. This can be achieved through a variety of methods, including Michael additions or oxidative couplings.

Coupling of the Third Monomer: The dimeric intermediate is then reacted with a third acylphloroglucinol monomer to forge the final methylene bridge and complete the trimeric core.

The stereochemistry of the final molecule is a critical aspect that needs to be controlled during the synthesis, potentially through the use of chiral catalysts or resolving agents.

Semi-synthetic Modifications and Derivative Preparation for Research Purposes

To investigate the structure-activity relationship (SAR) and to optimize the biological properties of trisflavaspidic acid, the preparation of semi-synthetic derivatives is of paramount importance. These modifications can be designed to enhance potency, improve pharmacokinetic properties, or probe the mechanism of action.

Given the polyphenolic nature of trisflavaspidic acid, the hydroxyl groups on the phloroglucinol rings are prime targets for modification. Common derivatization strategies include:

Etherification and Esterification: The phenolic hydroxyl groups can be converted to ethers or esters to modulate the lipophilicity and hydrogen-bonding capacity of the molecule. This can be achieved by reacting the parent compound with alkyl halides or acyl chlorides in the presence of a base.

Alkylation: Introduction of alkyl groups onto the aromatic rings can also influence the compound's biological activity.

Modification of the Acyl Chains: The acyl side chains can be altered by, for example, reduction of the ketone functionality to an alcohol or by introducing different functional groups onto the alkyl chain.

The following table summarizes potential semi-synthetic modifications and the reagents that could be employed:

| Modification Type | Reagent(s) | Potential Effect on Properties |

| O-Alkylation (Etherification) | Alkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃) | Increased lipophilicity, altered hydrogen bonding |

| O-Acylation (Esterification) | Acyl chloride or Anhydride, Base (e.g., pyridine) | Increased lipophilicity, potential prodrug strategy |

| C-Alkylation | Alkyl halide, Lewis acid | Altered steric and electronic properties |

| Reduction of Ketone | Reducing agent (e.g., NaBH₄) | Introduction of a hydroxyl group, altered conformation |

These semi-synthetic derivatives would then be subjected to biological screening to identify compounds with improved or novel activities, thereby guiding the design of future analogs for research and potential therapeutic applications.

Molecular Mechanisms of Biological Interaction

Enzyme Target Identification and Inhibition Kinetics

Research has identified several enzymes as targets for Trisflavaspidic acid and its related compounds. The inhibitory activities against these enzymes have been characterized through in vitro assays and kinetic analyses to determine the potency and mechanism of inhibition.

Trisflavaspidic acid has demonstrated significant inhibitory activity against β-glucuronidase. nih.gov Studies on phloroglucinols isolated from the rhizomes of Dryopteris crassirhizoma identified trimeric phloroglucinols as potent inhibitors of this enzyme. nih.govresearchgate.net Specifically, Trisflavaspidic acid ABB and Trisflavaspidic acid BBB showed strong inhibitory effects, with IC₅₀ values of 7.1 µM and 5.6 µM, respectively. nih.gov

Kinetic analysis revealed that these active compounds, including the trisflavaspidic acids, act as competitive inhibitors of β-glucuronidase. nih.govresearchgate.net This mode of inhibition suggests that the compounds bind to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed. researchgate.net The strong inhibitory potential of the trimeric structure highlights its importance for biological activity compared to monomeric or dimeric phloroglucinols. nih.gov

Table 1: β-Glucuronidase Inhibitory Activity of Trisflavaspidic Acid Derivatives

| Compound | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|

| Trisflavaspidic acid ABB | 7.1 ± 2.6 | Competitive | nih.gov |

| Trisflavaspidic acid BBB | 5.6 ± 1.1 | Competitive | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator in insulin (B600854) and leptin signaling pathways. mdpi.comscientificarchives.com Its inhibition is a therapeutic strategy for conditions like type 2 diabetes and obesity. scientificarchives.commdpi.com PTP1B functions by dephosphorylating key proteins such as the insulin receptor and its substrates, which dampens the downstream signaling cascade. scientificarchives.comfrontiersin.org

Research has indicated that Trisflavaspidic acid ABB and Trisflavaspidic acid BBB exhibit significant activity toward the PTP1B enzyme. nih.gov This suggests a potential modulatory effect on the pathways regulated by PTP1B. The interaction of these compounds with PTP1B positions them as subjects of interest for their potential role in metabolic regulation. nih.gov

Neuraminidase is a crucial enzyme for the proliferation of influenza viruses, making it a key target for antiviral drugs. dovepress.commdpi.com While direct studies on Trisflavaspidic acid's effect on neuraminidase are limited, research into structurally related trimeric phloroglucinols provides relevant insights. For instance, nortrisflavaspidic acid ABB, a closely related compound, showed a strong inhibitory effect on the neuraminidase of the H5N1 influenza virus. nih.gov The investigation of such compounds often involves a combination of in vitro enzymatic assays and computational methods like molecular docking to understand the binding interactions with the enzyme's active site. dovepress.comchemrxiv.org

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. derpharmachemica.commdpi.com Its inhibition is a therapeutic approach for managing hyperuricemia and gout. wikipedia.org Although various natural products, particularly flavonoids, have been studied for their xanthine oxidase inhibitory potential, specific research detailing the interaction between Trisflavaspidic acid and xanthine oxidase is not prominently featured in the available scientific literature. herbmedpharmacol.comnih.gov

α-Glucosidase is an intestinal enzyme that plays a critical role in carbohydrate digestion. mdpi.comscielo.br Inhibitors of this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. mdpi.commdpi.com Natural compounds, including various phenolics and flavonoids, are widely screened for their α-glucosidase inhibitory effects. ms-editions.cljppres.com However, specific studies focusing on the inhibitory activity of Trisflavaspidic acid against α-glucosidase have not been reported in the reviewed literature.

Ligand-Protein Binding Dynamics through Computational Modeling

Computational methods, such as molecular docking and molecular dynamics simulations, are essential tools for understanding the interactions between a ligand like Trisflavaspidic acid and its protein targets. mdpi.comarxiv.org These techniques predict the binding conformation and affinity of a molecule within the active site of an enzyme. cam.ac.ukplos.org

For the interaction with β-glucuronidase, molecular docking simulations were performed for a series of phloroglucinols, including trimeric compounds related to Trisflavaspidic acid. nih.govresearchgate.net These simulations aimed to elucidate the binding mechanisms and identify key interactions with the amino acid residues in the enzyme's active site. nih.govresearchgate.net The results from these computational studies supported the in vitro findings, confirming that the compounds could bind to the active site of β-glucuronidase. researchgate.net Docking results for related trimeric compounds showed binding energy values ranging from -8.02 to -8.49 kcal/mol, indicating a strong binding affinity. researchgate.net Such computational analyses are crucial for structure-activity relationship studies and for guiding the design of more potent inhibitors.

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. igem.wiki This method is instrumental in understanding how trisflavaspidic acid and its analogs interact with protein targets.

In a study investigating the inhibitory effects of phloroglucinols from the rhizomes of Dryopteris crassirhizoma on β-glucuronidase, molecular docking simulations were performed to understand the binding efficiency and interaction of active compounds with the enzyme. mdpi.comresearchgate.net The three-dimensional (3D) X-ray crystallographic structure of E. coli β-glucuronidase (PDB ID: 6LEL) was used for this purpose. mdpi.com The simulations revealed that trimeric phloroglucinols, including trisflavaspidic acid ABB and trisflavaspidic acid BBB, could bind tightly to the active site of the β-glucuronidase protein. mdpi.comresearchgate.net This binding is a key factor in their potent inhibitory activity against the enzyme. nih.gov

The docking protocol is a critical aspect of these simulations. For instance, in the study of β-glucuronidase inhibitors, AutoDock 4.2 was utilized. The 3D structures of the compounds were built and minimized before docking. mdpi.com The grid box for the docking was set to encompass the active site of the enzyme, and the Lamarckian genetic algorithm was employed to find the best binding poses. mdpi.com The results of these simulations are often visualized to analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. mdpi.combhu.ac.in

Binding Energy Calculations and Interaction Hotspot Analysis

Binding energy calculations provide a quantitative measure of the affinity between a ligand and its target protein. nih.gov These calculations are often performed in conjunction with molecular docking to rank potential inhibitors and understand the driving forces of the interaction. diva-portal.org In the context of trisflavaspidic acid and related phloroglucinols, molecular docking studies have shown negative binding energies, indicating a favorable interaction with the β-glucuronidase active site. mdpi.com

For example, the dimeric phloroglucinols, which are structurally related to trisflavaspidic acids, exhibited binding energy values of -8.22, -8.49, and -8.02 kcal/mol with β-glucuronidase. researchgate.net While the specific binding energies for the trimeric trisflavaspidic acids were not detailed in the provided search results, the strong inhibitory activity and the statement that they "could tightly bind to the active sites of β-glucuronidase with negative binding energies" suggest that their binding energies would be comparable or even more favorable. mdpi.com

Interaction hotspot analysis is a computational method used to identify key residues at the protein-ligand interface that contribute most significantly to the binding energy. nih.govnih.gov These "hotspots" are crucial for the stability of the complex and are often the focus of drug design efforts. nih.gov By analyzing the interactions between trisflavaspidic acid and its target, researchers can identify these critical residues. For instance, the visualization of the docked complexes allows for the identification of amino acid residues involved in hydrogen bonding and other non-covalent interactions, which are indicative of interaction hotspots. nih.gov

Table 1: Binding Energies of Dimeric Phloroglucinols with β-Glucuronidase

| Compound | Binding Energy (kcal/mol) |

| Dimeric Compound 13 | -8.22 |

| Dimeric Compound 14 | -8.49 |

| Dimeric Compound 15 | -8.02 |

This table is based on data from a molecular docking study on β-glucuronidase inhibitors. researchgate.net

Broader Cellular and Subcellular Target Modulation Studies

Beyond direct interactions with specific enzymes, the biological effects of trisflavaspidic acid can also be understood by examining its impact on broader cellular processes and its interactions with other essential biological macromolecules like DNA.

Effects on Cellular Processes in In Vitro Models

In vitro studies using cell models are fundamental to understanding the cellular effects of a compound. These studies can reveal impacts on cell proliferation, differentiation, and other vital processes. mdpi.comnih.gov For instance, studies on various natural compounds have demonstrated their ability to modulate cellular processes in different cell lines. nih.govmdpi.com While the direct effects of trisflavaspidic acid on specific cellular processes were not extensively detailed in the provided search results, the potent enzyme inhibitory activity suggests it would have significant downstream effects on cellular metabolism and function. nih.gov The inhibition of β-glucuronidase, for example, can impact the metabolism of various substances within the cell. researchgate.net

Interactions with Biological Macromolecules (e.g., DNA)

Small molecules can interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions. farmaciajournal.comnih.gov These interactions can alter the structure and function of DNA, potentially affecting processes like replication and transcription. farmaciajournal.com The chemical structure of trisflavaspidic acid, with its multiple aromatic rings, suggests a potential for intercalation between DNA base pairs. farmaciajournal.com

Studying these interactions often involves techniques like fluorescence spectroscopy and viscosity measurements. farmaciajournal.com While specific studies on the direct interaction of trisflavaspidic acid with DNA were not found in the search results, the general principles of small molecule-DNA interactions provide a framework for postulating its potential activity. farmaciajournal.comnih.govrefeyn.com The planar aromatic moieties present in the structure of trisflavaspidic acid are a common feature of DNA intercalating agents. farmaciajournal.com

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Features for Biological Activity

The biological activity of trisflavaspidic acid, a trimeric phloroglucinol (B13840) derivative, is intrinsically linked to its complex molecular architecture. Found in plants like Dryopteris crassirhizoma, its structure is characterized by three phloroglucinol rings linked by methylene (B1212753) bridges. mdpi.commdpi.comresearchgate.net The specific arrangement and substitution on these rings are paramount to its function. Key features that are consistently highlighted in research include the trimeric phloroglucinol skeleton, the nature and position of acyl side chains, and the presence of hydroxyl groups. mdpi.comresearchgate.net These elements collectively contribute to the compound's ability to interact with biological targets, such as enzymes like β-glucuronidase and protein tyrosine phosphatase 1B (PTP1B). mdpi.comresearchgate.net The spatial arrangement of the three interconnected rings creates a unique three-dimensional conformation that appears essential for potent inhibitory activities.

Impact of Trimeric Skeleton on Potency and Selectivity

The trimeric nature of the trisflavaspidic acid skeleton is a decisive factor in its biological potency. mdpi.com Studies directly comparing monomeric, dimeric, trimeric, and tetrameric phloroglucinols have demonstrated that the trimeric structure often represents the peak of activity. For instance, in the inhibition of β-glucuronidase, trimeric phloroglucinols, including trisflavaspidic acid ABB and trisflavaspidic acid BBB, exhibit significantly stronger inhibitory effects than their dimeric counterparts. mdpi.com

Influence of Acyl Side Chains and Hydroxyl Groups on Activity

Beyond the central skeleton, the acyl side chains and hydroxyl groups appended to the phloroglucinol rings play a crucial modulatory role in the biological activity of trisflavaspidic acid. The type of acyl group—such as acetyl, propionyl, or butyryl—has a significant impact on potency. mdpi.com For example, trisflavaspidic acid BBB, which contains three butyryl side chains, shows stronger inhibition of β-glucuronidase than trisflavaspidic acid ABB, which has a different combination of acyl groups. mdpi.com This highlights that butyryl side chains contribute positively to the inhibitory activity.

Hydroxyl groups on the phloroglucinol rings are also vital. They are involved in forming key hydrogen bond interactions with amino acid residues within the active sites of target enzymes. researchgate.net For antiplatelet activity in related monomeric phloroglucinols, the C-4 hydroxy group was identified as a key feature for the effect. researchgate.net Similarly, for other biological activities, the number and position of these hydroxyl groups can fine-tune the binding affinity and, consequently, the inhibitory potency of the molecule. mdpi.com

Comparative SAR Analysis with Related Phloroglucinol Derivatives

When compared with other phloroglucinol derivatives, the structure-activity relationship of trisflavaspidic acid becomes clearer. The superiority of the trimeric skeleton is a recurring theme.

Table 1: Comparative Inhibitory Activity of Phloroglucinol Derivatives on β-Glucuronidase

| Compound | Type | IC50 (μM) | Source |

|---|---|---|---|

| Trisflavaspidic acid BBB | Trimeric | 5.6 | mdpi.com |

| Trisflavaspidic acid ABB | Trimeric | 7.1 | mdpi.com |

| Nortrisflavaspidic acid ABB | Trimeric | 8.0 | mdpi.com |

| Dimeric Phloroglucinols (unspecified) | Dimeric | Moderate Inhibition | mdpi.com |

| Dryocrassin ABBA | Tetrameric | 94.9 | mdpi.com |

As shown in the table, trimeric compounds like trisflavaspidic acid BBB and ABB are significantly more potent β-glucuronidase inhibitors than the tetrameric dryocrassin ABBA. mdpi.com The comparison with nortrisflavaspidic acid ABB, which also has a trimeric skeleton but differs in its substitution pattern, further refines the understanding of SAR. Although still potent, its slightly higher IC50 value suggests that the specific nature of the acyl groups (as seen in trisflavaspidic acid BBB) is crucial for maximizing activity. mdpi.com

Advanced Analytical and Bioanalytical Methodologies for Research

Quantitative Analysis of Trisflavaspidic Acid in Biological Matrices (Research Models)

The accurate quantification of pharmaceutical compounds in biological matrices is a critical component of drug development and pharmacokinetic studies. mdpi.com For a compound like trisflavaspidic acid, quantitative analysis in research models would typically be accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity, specificity, and throughput. researchgate.net While a specific, validated bioanalytical method for trisflavaspidic acid in matrices like plasma or tissue is not widely available in published literature, the principles for its development are well-established. The process involves creating robust methods for sample extraction, chromatographic separation, and detection that can overcome challenges such as matrix effects, which can suppress or enhance the analyte signal and compromise accuracy. chromatographyonline.comsci-hub.se

Method development would focus on optimizing sample cleanup to minimize interference from endogenous substances. researchgate.net Quantification is typically achieved in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte are monitored, providing excellent selectivity. ijpras.com

In the context of its natural source, quantitative methods have been developed for related phloroglucinols in extracts of Dryopteris rhizomes. These analyses provide a framework for how trisflavaspidic acid could be quantified. For instance, a study on Dryopteris crassirhizoma quantified several related flavaspidic acid homologues in an ethyl acetate (B1210297) extract using UPLC. mdpi.com

| Compound | Concentration in D. crassirhizoma EtOAc Extract (mg/g) |

| Flavaspidic acid AP | 0.33 |

| Flavaspidic acid AB | 4.41 |

| Flavaspidic acid PB | 4.49 |

| Flavaspidic acid BB | 0.72 |

| Data derived from a quantitative analysis of phloroglucinol (B13840) derivatives in Dryopteris crassirhizoma rhizomes. mdpi.com |

Chromatographic Techniques for Separation of Homologues and Related Compounds

Chromatography is an indispensable technique for separating individual chemical substances from a mixture. researchgate.net Given that trisflavaspidic acid is found in complex mixtures containing numerous structurally similar phloroglucinol homologues, high-resolution chromatographic separation is essential prior to detection and analysis. researchgate.netsekj.org High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods employed for this purpose. mdpi.comresearchgate.net

Reversed-phase HPLC (RP-HPLC) is commonly used, where a non-polar stationary phase is paired with a polar mobile phase. researchgate.net The separation of various phloroglucinols from Dryopteris species has been successfully achieved using this technique. mdpi.comresearchgate.net For instance, the complete chromatographic separation of four flavaspidic acid derivatives from D. crassirhizoma was achieved in under 15 minutes using a UPLC system coupled to a mass spectrometer. mdpi.com For preparative scale work, techniques like high-speed counter-current chromatography (HSCCC) can be used to fractionate crude extracts before final purification by HPLC. nih.gov

| Parameter | Method 1: UPLC for Flavaspidic Acids mdpi.com | Method 2: RP-HPLC for Phloroglucinol researchgate.net |

| System | Waters Acquity UPLC | HPLC |

| Column | UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | Hibar μBondapak ODS C18 |

| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA | Acetonitrile : Buffer : Sulfuric acid (50:50:0.3 v/v/v) |

| Gradient | 35–80% B (0–10 min), 80–100% B (10–12 min) | Isocratic |

| Flow Rate | 0.3 mL/min | 1.0 mL/min |

| Detection | QTOF-MS | UV (266 nm & 205 nm) |

| This table presents examples of chromatographic conditions used for the analysis of phloroglucinol derivatives. |

Mass Spectrometry-Based Approaches for Metabolite Identification

Mass spectrometry (MS) is a cornerstone technology for the structural elucidation and identification of drug metabolites. ijpras.comresearchgate.net When coupled with liquid chromatography (LC-MS), it allows for the separation and subsequent fragmentation of a parent compound and its metabolites from a biological matrix, providing crucial structural information. researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which helps in determining the elemental composition of unknown metabolites. ijpras.com

For phloroglucinol derivatives like trisflavaspidic acid, a key fragmentation pathway in mass spectrometry is the cleavage of the methylene (B1212753) bridge that connects the phloroglucinol rings. researchgate.netresearchgate.net Analysis of the resulting fragment ions allows researchers to piece together the original structure. For example, the mass spectrum of nortrisflavaspidic acid ABB shows characteristic fragments that confirm the location of its butyryl units. nih.gov By comparing the fragmentation patterns of the parent drug with those of its metabolites, the site of metabolic modification (e.g., hydroxylation, demethylation, or conjugation with glucuronic acid) can be determined. lcms.cz

| Compound Class | Key Fragmentation Behavior | Example Characteristic Fragments (m/z) |

| Phloroglucinols | Cleavage of methylene bridges connecting the rings. researchgate.netresearchgate.netnih.gov | Fragments at m/z 403, 207, and 195 observed in the ESIMS of nortrisflavaspidic acid ABB, corresponding to different ring and side-chain combinations. nih.gov |

| Sulfate Conjugates | Neutral loss of SO₃ (80 Da). uab.edu | [M-H-80]⁻ |

| Glucuronide Conjugates | Neutral loss of the glucuronide moiety (176 Da). lcms.cz | [M-H-176]⁻ |

| This table illustrates common fragmentation patterns used to identify metabolites of phenolic compounds. |

Development of High-Throughput In Vitro Assays for Mechanistic Screening

High-throughput screening (HTS) is a drug discovery process that uses automation and robotics to test hundreds of thousands of compounds against a specific biological target in a short period. bmglabtech.com The primary goal of HTS is to identify "hits"—compounds that modulate the target's activity—which can then serve as starting points for further drug development. bmglabtech.com For a compound like trisflavaspidic acid, HTS assays are invaluable for mechanistic screening to uncover its potential modes of action.

These screens can be either biochemical or cell-based. pharmaron.com Biochemical assays might test the ability of trisflavaspidic acid to directly inhibit a purified enzyme, while cell-based assays can measure its effect on a specific cellular pathway, such as apoptosis, cell proliferation, or reporter gene expression. pharmaron.com For example, a flow cytometry-based HTS was used to screen a natural compound library for autophagy modulators, which successfully identified the phloroglucinol derivative arzanol (B605599) as an active compound. nih.gov Another screening approach combined affinity-based ultrafiltration with LC-MS to identify 22 compounds, including many phloroglucinols from Dryopteris crassirhizoma, with tyrosinase inhibitory activity. nih.gov

The development of an HTS campaign for trisflavaspidic acid would involve miniaturizing an assay into a 96, 384, or 1536-well plate format and using automated liquid handlers and sensitive plate readers for the final readout. pharmaron.com

| Assay Platform | Principle / Readout | Potential Application for Trisflavaspidic Acid |

| Fluorescence Intensity | Measures changes in the emission of fluorescent probes or proteins. pharmaron.com | Screening for inhibition of a purified enzyme using a fluorogenic substrate. |

| HTRF (Homogeneous Time-Resolved Fluorescence) | Measures FRET between a donor and acceptor fluorophore to detect molecular interactions. pharmaron.com | Assessing disruption of a protein-protein interaction. |

| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | Uses donor and acceptor beads that generate a chemiluminescent signal when in close proximity. pharmaron.com | Quantifying biomarker secretion from treated cells. |

| Luminescence | Measures light produced by a chemical reaction, often from reporter enzymes like luciferase. pharmaron.com | Screening for modulation of a specific signaling pathway using a reporter gene assay. |

| High-Content Imaging | Automated microscopy and image analysis to quantify multiple phenotypic changes in cells. pharmaron.com | Assessing effects on cell morphology, mitochondrial health, or protein localization. |

| This table summarizes various HTS platforms that can be utilized for the mechanistic screening of novel compounds. |

Future Directions in Academic Research on Trisflavaspidic Acid

Integrated Omics Approaches for Comprehensive Mechanistic Understanding

To move beyond the current understanding of Trisflavaspidic acid's effects, future research must adopt a holistic, systems-level perspective. Integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful toolkit for this purpose. nih.govnih.gov By applying these approaches, researchers can simultaneously investigate the global changes that Trisflavaspidic acid induces across multiple biological layers, from gene expression to metabolic output. e-enm.org

This comprehensive data allows for the elucidation of the compound's mechanism of action in unprecedented detail. For example, treating cells with Trisflavaspidic acid and subsequently analyzing the transcriptome and proteome could reveal the full spectrum of genes and proteins whose expression is altered. mdpi.com This can help identify the primary molecular initiating events and the downstream pathways affected by the compound. Furthermore, metabolomics can pinpoint specific metabolic shifts, providing a direct link between the compound's presence and functional cellular changes. nih.gov The integration of these multi-omics datasets is crucial for building robust models of the compound's biological function and for identifying novel biomarkers of its activity. nih.gove-enm.org

| Research Question | Omics Approach | Potential Insights |

| How does Trisflavaspidic acid affect gene regulation? | Transcriptomics (RNA-seq) | Identification of up- or down-regulated genes and affected signaling pathways. |

| What proteins does Trisflavaspidic acid interact with or modulate? | Proteomics (e.g., Mass Spectrometry) | Discovery of direct protein targets and changes in protein expression/post-translational modifications. |

| What is the impact of Trisflavaspidic acid on cellular metabolism? | Metabolomics (e.g., LC-MS, NMR) | Characterization of altered metabolic pathways and identification of functional outcomes. |

| What is the overall systemic effect of the compound? | Multi-Omics Integration | Construction of comprehensive models linking genotype to phenotype, revealing complex interactions. nih.gove-enm.org |

Chemoinformatic and Machine Learning Applications for Activity Prediction and Drug Design

The fields of chemoinformatics and machine learning have become indispensable tools in modern drug discovery. nih.govscite.ai These computational approaches can dramatically accelerate the research and development process for compounds like Trisflavaspidic acid. By transforming chemical structures into numerical descriptors, machine learning models can be trained to predict biological activities, properties, and potential toxicities. mdpi.com

For Trisflavaspidic acid, these techniques can be applied in several key areas. Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand how specific structural features of the Trisflavaspidic acid scaffold contribute to its known activities, such as the inhibition of the PTP1B enzyme. mdpi.comnih.govmdpi.com This knowledge can then guide the rational design of new derivatives with enhanced potency or improved pharmacokinetic profiles. Machine learning algorithms can also be used to screen vast virtual libraries of compounds to identify other molecules with similar structural motifs that may possess even greater activity. researchgate.net This in silico screening process is far more efficient than traditional high-throughput screening, saving significant time and resources.

| Application Area | Chemoinformatic/ML Technique | Objective |

| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of novel derivatives based on their chemical structure. mdpi.com |

| Lead Optimization | Molecular Docking & Dynamics Simulations | Simulate the binding of Trisflavaspidic acid derivatives to target proteins to improve affinity and selectivity. |

| Novel Compound Discovery | Virtual Screening, Generative Models | Identify new potential drug candidates from large chemical databases or generate novel structures. researchgate.net |

| Property Prediction | Machine Learning Models | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to prioritize promising candidates. |

Sustainable Sourcing and Green Chemistry Principles in Production

Trisflavaspidic acid is a natural product, and its isolation from plant sources like ferns necessitates a focus on sustainability. mdpi.comlongdom.org Over-harvesting of source species is a significant concern for many natural products. Future research should therefore investigate sustainable cultivation methods for Dryopteris species to ensure a reliable and environmentally responsible supply chain.

Beyond sustainable sourcing, the principles of green chemistry offer a framework for minimizing the environmental footprint of producing Trisflavaspidic acid and its derivatives. hilarispublisher.comcuestionesdefisioterapia.com This involves developing synthetic routes that are more efficient and less hazardous. Key goals include the use of safer, renewable, or biodegradable solvents, the reduction of waste, and the use of biocatalysis. hilarispublisher.comecoonline.com For instance, enzymatic catalysts could be employed to perform specific chemical transformations with high selectivity, reducing the need for protecting groups and harsh reagents. cuestionesdefisioterapia.com Given that some related natural phloroglucinols are obtained in very low yields from natural sources, developing biotechnological production methods, such as using engineered microorganisms, could provide a sustainable and scalable alternative to extraction from ferns or total chemical synthesis. mdpi.com

Exploration of Novel Enzymatic Targets and Signaling Pathways

While the inhibitory effects of Trisflavaspidic acid on enzymes like PTP1B and β-glucuronidase are known, its full range of molecular targets remains largely unexplored. mdpi.com Future research should aim to identify novel enzymatic targets to better understand the compound's polypharmacology—its ability to interact with multiple targets. This can uncover new therapeutic applications. Techniques such as chemical proteomics and thermal shift assays can be employed to systematically screen for protein binding partners.

Identifying the targets is only the first step; understanding how their modulation affects cellular communication is crucial. The cell relies on a complex network of signaling pathways to control its functions, and disruptions in these pathways are often linked to disease. nih.govnih.gov Research is needed to determine which key signaling pathways are modulated by Trisflavaspidic acid. For example, investigating its effect on pathways commonly implicated in cancer and metabolic diseases, such as the PI3K-Akt, MAPK, or WNT signaling pathways, could provide critical insights into its anti-tumor and anti-diabetic properties. mdpi.comfrontiersin.orgyale.edu Elucidating this crosstalk between the compound, its enzymatic targets, and cellular signaling networks is essential for a complete mechanistic understanding. yale.eduoatext.com

Interdisciplinary Research Collaborations and Data Sharing Initiatives

The complexity of natural product research demands a collaborative, interdisciplinary approach. nih.gov To accelerate progress on Trisflavaspidic acid, it is essential to foster collaborations between experts in different fields. Natural product chemists, synthetic chemists, pharmacologists, computational biologists, and clinicians must work together, integrating their distinct perspectives and technical skills. csic.es Such collaborations can streamline the journey from compound isolation and characterization to preclinical and potentially clinical evaluation.

A key enabler of effective collaboration is the open and timely sharing of research data. The establishment of data-sharing initiatives and public databases dedicated to Trisflavaspidic acid and related phloroglucinols would be highly beneficial. These platforms could house comprehensive data on chemical structures, spectroscopic information, biological activity profiles, and omics datasets. By making this information readily accessible, researchers can avoid duplicating efforts, validate findings more easily, and build upon existing knowledge to forge new research directions and accelerate discovery. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.